molecular formula C12H21NS B2651429 HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE CAS No. 869944-87-6

HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE

Cat. No.: B2651429
CAS No.: 869944-87-6
M. Wt: 211.37
InChI Key: KFHLYAJTBBTXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is an organic compound with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol . This compound is characterized by the presence of a hexyl group attached to a thiophene ring, which is further substituted with a methyl group and an amine group. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE typically involves the alkylation of 5-methylthiophene-2-carbaldehyde with hexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]SULFIDE
  • HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]CARBAMATE
  • HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]ALCOHOL

Uniqueness

HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amine group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS/c1-3-4-5-6-9-13-10-12-8-7-11(2)14-12/h7-8,13H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHLYAJTBBTXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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